Cas no 144851-59-2 (2-Fluoro-6-(trifluoromethyl)benzamide)
2-Fluoro-6-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-6-(trifluoromethyl)benzamide
- Benzamide,2-fluoro-6-(trifluoromethyl)-
- 2-Fluoro-6-(trifluoromethyl)benzamide97%
- -Fluoro-6-(trifluoromethyl)benzamide 97%
- 2-Fluoro-6-(trifluoromethyl)benzamide 97%
- FT-0612382
- J-008015
- MFCD00083555
- AKOS015910368
- A808281
- 2-Fluoro-6-(trifluoromethyl)benzamide, 98%
- DTXSID30372126
- AMY14519
- 144851-59-2
- CS-0328710
- JS-4103
- SCHEMBL3708513
- DB-042752
- DTXCID90323159
-
- MDL: MFCD00083555
- Inchi: 1S/C8H5F4NO/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H2,13,14)
- InChI Key: BYQGJCJJFXIYHC-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1C(N)=O)F)(F)F
Computed Properties
- Exact Mass: 207.03100
- Monoisotopic Mass: 207.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.8
Experimental Properties
- Color/Form: Not determined
- Density: 1.42
- Melting Point: 144-147 °C (lit.)
- Boiling Point: 203°Cat760mmHg
- Flash Point: 76.6°C
- Refractive Index: 1.463
- PSA: 43.09000
- LogP: 2.64370
- Solubility: Not determined
2-Fluoro-6-(trifluoromethyl)benzamide Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26-36/37/39
- Risk Phrases:R36/37/38
2-Fluoro-6-(trifluoromethyl)benzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Fluoro-6-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006390-1g |
2-Fluoro-6-(trifluoromethyl)benzamide |
144851-59-2 | 97% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 006390-5g |
2-Fluoro-6-(trifluoromethyl)benzamide |
144851-59-2 | 97% | 5g |
£58.00 | 2022-03-01 | |
| Fluorochem | 006390-10g |
2-Fluoro-6-(trifluoromethyl)benzamide |
144851-59-2 | 97% | 10g |
£114.00 | 2022-03-01 | |
| Fluorochem | 006390-25g |
2-Fluoro-6-(trifluoromethyl)benzamide |
144851-59-2 | 97% | 25g |
£252.00 | 2022-03-01 | |
| Alichem | A015001743-250mg |
2-Fluoro-6-(trifluoromethyl)benzamide |
144851-59-2 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
| Alichem | A015001743-500mg |
2-Fluoro-6-(trifluoromethyl)benzamide |
144851-59-2 | 97% | 500mg |
823.15 USD | 2021-06-21 | |
| Alichem | A015001743-1g |
2-Fluoro-6-(trifluoromethyl)benzamide |
144851-59-2 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03267-1g |
2-Fluoro-6-(trifluoromethyl)benzamide |
144851-59-2 | 1g |
¥1378.0 | 2021-09-04 | ||
| Apollo Scientific | PC4371U-1g |
2-Fluoro-6-(trifluoromethyl)benzamide |
144851-59-2 | 97% | 1g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC4371U-5g |
2-Fluoro-6-(trifluoromethyl)benzamide |
144851-59-2 | 97% | 5g |
£38.00 | 2025-02-21 |
2-Fluoro-6-(trifluoromethyl)benzamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-Fluoro-6-(trifluoromethyl)benzamide
2-Fluoro-6-(Trifluoromethyl)Benzamide: A Comprehensive Overview
CAS No. 144851-59-2, commonly referred to as 2-Fluoro-6-(Trifluoromethyl)Benzamide, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and environmental chemistry. This compound is characterized by its unique structure, which includes a benzamide backbone substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position. These substituents confer the molecule with distinct electronic and steric properties, making it a valuable tool in various research and industrial applications.
The synthesis of 2-Fluoro-6-(Trifluoromethyl)Benzamide involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution reactions, while the fluorination at the 2-position can be accomplished using various fluorinating agents under controlled conditions. The final step involves the conversion of the carboxylic acid group into an amide, which is typically done via an amide coupling reaction using appropriate reagents such as carbonyl diimides or mixed carbonates.
Recent studies have highlighted the potential of CAS No. 144851-59-2 in drug discovery efforts, particularly in the development of novel therapeutic agents targeting specific biological pathways. For instance, researchers have explored its role as a modulator of certain G-protein coupled receptors (GPCRs), which are critical in regulating cellular signaling processes. The compound's ability to interact with these receptors has been linked to its potential application in treating conditions such as hypertension, inflammation, and neurodegenerative diseases.
In addition to its pharmacological applications, 2-Fluoro-6-(Trifluoromethyl)Benzamide has also found utility in materials science as a precursor for advanced polymer materials. Its ability to form stable amide bonds makes it an ideal candidate for synthesizing high-performance polymers with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated how this compound can be used to create biodegradable polymers for use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
The environmental impact of CAS No. 144851-59-2 has also been a topic of interest among researchers. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, making it a more sustainable alternative to traditional synthetic compounds in certain industrial processes. Furthermore, its resistance to photodegradation under UV light exposure has been leveraged in the development of eco-friendly coatings and adhesives.
From a structural perspective, the presence of both fluorine and trifluoromethyl groups in 2-Fluoro-6-(Trifluoromethyl)Benzamide imparts significant electron-withdrawing effects on the benzene ring. This electronic perturbation not only enhances the molecule's stability but also contributes to its unique reactivity in various chemical transformations. Recent computational studies have provided deeper insights into the molecular orbital interactions that govern these reactivity patterns, further underscoring its potential as a versatile building block in organic synthesis.
In conclusion, CAS No. 144851-59-2, or 2-Fluoro-6-(Trifluoromethyl)Benzamide, stands out as a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structural features and versatile reactivity continue to drive innovative research across diverse scientific disciplines, cementing its position as an essential component in modern chemical research.
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